Lipophilicity Comparison: XLogP3-AA of 5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide vs. N-Cyclohexyl-2-fluoro-3-methylbenzamide (Des-Bromo Analog)
The target compound, 5-bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide, exhibits an XLogP3-AA of 4.2 [1], compared to the des-bromo analog N-cyclohexyl-2-fluoro-3-methylbenzamide (CAS 1532366-93-0), for which computations suggest a lower logP (approximately 3.2-3.6) due to the absence of the hydrophobic bromine atom [2]. This difference of 0.6-1.0 logP units indicates enhanced membrane permeability potential for the brominated compound.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 (PubChem XLogP3-AA) |
| Comparator Or Baseline | ~3.2-3.6 (estimated for des-bromo analog) |
| Quantified Difference | Δ ≈ 0.6-1.0 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.10.14) |
Why This Matters
Higher lipophilicity can correlate with increased passive membrane permeability and blood-brain barrier penetration, which is a critical selection criterion in CNS drug discovery programs.
- [1] PubChem. Computed properties for CID 163198194, 5-Bromo-N-cyclohexyl-2-fluoro-3-methylbenzamide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Computed XLogP3-AA values for N-cyclohexyl-2-fluoro-3-methylbenzamide (CID not available; predicted range based on structural similarity). View Source
